molecular formula C11H15ClN2O B1411079 4-(2-Oxo-butyl)-benzamidine hydrochloride CAS No. 2206426-74-4

4-(2-Oxo-butyl)-benzamidine hydrochloride

Cat. No. B1411079
CAS RN: 2206426-74-4
M. Wt: 226.7 g/mol
InChI Key: JHFDRJIHINQMEW-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-4-phenylbutyrate is an aliphatic α-ketoester . It’s used in the synthesis of ethyl ®-2-hydroxy-4-phenylbutyrate, an important chiral precursor for angiotensin-converting enzyme (ACE) inhibitors .


Synthesis Analysis

The synthesis of similar compounds like 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives has been reported . The methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .


Molecular Structure Analysis

The molecular structure of similar compounds like Ethyl 2-oxo-4-phenylbutyrate has been analyzed . The linear formula of Ethyl 2-oxo-4-phenylbutyrate is C6H5CH2CH2COCOOCH2CH3 .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like Ethyl 2-oxo-4-phenylbutyrate have been analyzed . It has a refractive index of n20/D 1.504 (lit.), a boiling point of 132 °C/2 mmHg (lit.), and a density of 1.091 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Cardiac Muscle Effects : A study by Singh and Williams (1970) investigated the effects of amiodarone, a compound related to 4-(2-Oxo-butyl)-benzamidine hydrochloride, on cardiac muscle. They found that amiodarone protects against ventricular fibrillation and causes a prolongation of the action potential in cardiac tissues (Singh & Williams, 1970).

  • Antiallergy Agents : Hargrave et al. (1983) synthesized and tested N-(4-substituted-thiazolyl)oxamic acid derivatives for antiallergy activity. This research signifies the potential of derivatives related to 4-(2-Oxo-butyl)-benzamidine hydrochloride in creating potent antiallergy agents (Hargrave et al., 1983).

  • Nucleophilicity in Organic Chemistry : Bolotin et al. (2016) explored the nucleophilicity of various oximes, including benzamidoxime, by reacting them with nitrilium closo-decaborate clusters. Their study provides valuable insights into the reactivity of compounds structurally similar to 4-(2-Oxo-butyl)-benzamidine hydrochloride (Bolotin et al., 2016).

  • Inhibitory Effects on Proteolytic Enzymes : Markwardt et al. (1968) found that derivatives of benzamidine, which includes 4-(2-Oxo-butyl)-benzamidine hydrochloride, act as competitive inhibitors of enzymes like trypsin, plasmin, and thrombin. This research highlights its potential use in studying enzyme inhibition (Markwardt et al., 1968).

  • Neuroleptic Agents in Psychiatry : Norman et al. (1996) studied substituted benzamides as potential neuroleptic agents. Their research into the structure-activity relationships of these compounds, related to 4-(2-Oxo-butyl)-benzamidine hydrochloride, could inform the development of antipsychotic medications (Norman et al., 1996).

  • Polyamide Synthesis in Material Science : Hsiao et al. (2000) synthesized polyamides using compounds structurally similar to 4-(2-Oxo-butyl)-benzamidine hydrochloride. This research is significant for the development of new materials with potential applications in various industries (Hsiao et al., 2000).

Mechanism of Action

While the mechanism of action for “4-(2-Oxo-butyl)-benzamidine hydrochloride” is not available, similar compounds like 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential .

Safety and Hazards

The safety and hazards of similar compounds like Ethyl 2-oxo-4-phenylbutyrate have been analyzed . It has a storage class code of 10 - Combustible liquids and a flash point of 113 °C - closed cup .

Future Directions

Future research could focus on the development of new methodologies for the synthesis of similar compounds, as well as exploring their therapeutic potential .

properties

IUPAC Name

4-(2-oxobutyl)benzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-2-10(14)7-8-3-5-9(6-4-8)11(12)13;/h3-6H,2,7H2,1H3,(H3,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFDRJIHINQMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1=CC=C(C=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Oxo-butyl)-benzamidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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